Cas no 1036505-99-3 (1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine)

1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine
- 1-Phenyl-2-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-ethylamine
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- Inchi: 1S/C15H14N4O/c16-13(11-4-2-1-3-5-11)10-14-18-15(19-20-14)12-6-8-17-9-7-12/h1-9,13H,10,16H2
- InChI Key: RAEMHQPOHCSLLX-UHFFFAOYSA-N
- SMILES: O1C(CC(C2C=CC=CC=2)N)=NC(C2C=CN=CC=2)=N1
Computed Properties
- Exact Mass: 266.117
- Monoisotopic Mass: 266.117
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 77.8
1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605905-1g |
1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
1036505-99-3 | 97% | 1g |
¥3773.0 | 2023-04-06 | |
Chemenu | CM484651-1g |
1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine |
1036505-99-3 | 97% | 1g |
$539 | 2023-03-19 |
1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Comprehensive Overview of 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 1036505-99-3)
The compound 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 1036505-99-3) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a 1,2,4-oxadiazole core linked to a phenyl group and a pyridine moiety, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor, neuroprotective agent, or anti-inflammatory compound, given its structural similarity to other bioactive molecules.
In recent years, the demand for heterocyclic compounds like 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine has surged due to their role in medicinal chemistry. The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to mimic peptide bonds, making it a valuable pharmacophore. Additionally, the presence of a pyridine group enhances the molecule's solubility and binding affinity to biological targets, which is crucial for drug development.
One of the most frequently asked questions about this compound is its synthetic route and scalability. Researchers often search for optimized protocols to synthesize 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine with high yield and purity. Recent advancements in microwave-assisted synthesis and flow chemistry have provided more efficient methods for producing such complex molecules, reducing reaction times and improving overall efficiency.
The pharmacological potential of 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is another hot topic in scientific discussions. Preliminary studies suggest that this compound may interact with G-protein-coupled receptors (GPCRs) and ion channels, which are critical targets for treating neurological disorders. Its structural features also make it a candidate for cancer therapy, particularly in targeting tyrosine kinases involved in tumor growth and metastasis.
From a commercial perspective, 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. The compound's stability under various storage conditions and its compatibility with common solvents make it a practical choice for laboratory use. However, researchers are advised to verify the purity and characterization of the compound using techniques like HPLC, NMR, and mass spectrometry before proceeding with experimental studies.
In conclusion, 1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS No. 1036505-99-3) represents a promising avenue for drug discovery and biochemical research. Its unique structure, combined with its potential therapeutic applications, positions it as a valuable compound in the field of medicinal chemistry. Future studies will likely explore its structure-activity relationships (SAR) and in vivo efficacy, further unlocking its potential in treating various diseases.
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